Santonic acid
Overview
Description
Santonic acid is an organic compound that contains both carboxylic acid and ketone functionalities. It is a derivative of santonin, a sesquiterpene lactone, and is known for its unique structural properties. The compound was first synthesized by R. B. Woodward through the base-mediated hydrolysis of santonin, followed by a multistep rearrangement process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Santonic acid is synthesized from santonin through a base-catalyzed hydrolysis process. The reaction involves the opening of the lactone ring in santonin, followed by a series of rearrangements to form this compound. The reaction conditions typically involve the use of strong bases such as sodium hydroxide or potassium hydroxide in an aqueous medium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory synthesis. The process involves large-scale hydrolysis of santonin using industrial-grade bases. The reaction is carried out in reactors designed to handle the exothermic nature of the hydrolysis process. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Santonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like zinc in hydrochloric acid or sodium borohydride. The reaction conditions vary depending on the desired product.
Substitution: Substitution reactions involving this compound often use reagents like halogens or alkylating agents under controlled conditions.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of diketones or other oxidized derivatives.
Reduction: Reduction reactions can produce alcohols or other reduced forms of this compound.
Substitution: Substitution reactions can yield halogenated or alkylated derivatives of this compound.
Scientific Research Applications
Santonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: this compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Mechanism of Action
The mechanism of action of santonic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various biomolecules, influencing their structure and function. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may modulate enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Santonic acid is unique due to its structural properties and reactivity. Similar compounds include:
Santonin: The parent compound from which this compound is derived. Santonin is a sesquiterpene lactone with distinct biological activities.
Santonous acid: Another derivative of santonin, known for its different structural and chemical properties.
1,4-Dimethyl-2-naphthol: A compound related to santonin through chemical transformations.
Properties
IUPAC Name |
2-(1,5-dimethyl-4,7-dioxo-8-tricyclo[4.4.0.02,8]decanyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-7-9(16)6-10-14(3)4-5-15(10,8(2)13(18)19)12(17)11(7)14/h7-8,10-11H,4-6H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPYYTKZOHYHMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(=O)C3(CCC2(C3CC1=O)C)C(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046871 | |
Record name | Santonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34167-05-0, 510-35-0 | |
Record name | NSC138624 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138624 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Santonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138622 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Santonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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